molecular formula C17H23N3O3S2 B11165020 3-(benzylsulfonyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

3-(benzylsulfonyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11165020
M. Wt: 381.5 g/mol
InChI Key: MTOHTOZATBXOLK-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a benzylsulfonyl group attached to a thiadiazole ring, which is further connected to a propanamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiadiazole intermediate with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanamide Moiety: The final step involves the reaction of the benzylsulfonyl-thiadiazole intermediate with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, primary amines, thiols, and organic solvents like dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfonyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • **3-(benzylsulfonyl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]propanamide
  • **3-(benzylsulfonyl)-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]propanamide
  • **3-(benzylsulfonyl)-N-[5-(propyl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

3-(benzylsulfonyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the pentan-2-yl group, which imparts distinct physicochemical properties and biological activities. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H23N3O3S2/c1-3-7-13(2)16-19-20-17(24-16)18-15(21)10-11-25(22,23)12-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,10-12H2,1-2H3,(H,18,20,21)

InChI Key

MTOHTOZATBXOLK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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